molecular formula C9H17NO2 B8060709 (S)-2-Amino-4-cyclopentylbutanoic acid

(S)-2-Amino-4-cyclopentylbutanoic acid

Cat. No.: B8060709
M. Wt: 171.24 g/mol
InChI Key: LKXHGSLJBHXRFI-QMMMGPOBSA-N
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Description

(S)-2-Amino-4-cyclopentylbutanoic acid: is an organic compound characterized by its amino group and cyclopentyl ring attached to a butanoic acid backbone

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through a series of organic reactions starting from simpler precursors. One common method involves the cyclization of a linear precursor followed by functional group modifications.

  • Industrial Production Methods: On an industrial scale, the compound is typically produced using optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry may be employed to enhance efficiency.

Chemical Reactions Analysis

(S)-2-Amino-4-cyclopentylbutanoic acid: undergoes various types of chemical reactions:

  • Oxidation: The amino group can be oxidized to form a corresponding amine oxide.

  • Reduction: The carboxylic acid group can be reduced to an alcohol.

  • Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other atoms or groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Amine Oxides: Resulting from the oxidation of the amino group.

  • Alcohols: Formed by the reduction of the carboxylic acid group.

  • Substituted Derivatives: Resulting from substitution reactions.

Scientific Research Applications

(S)-2-Amino-4-cyclopentylbutanoic acid: has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe to study biological systems and interactions.

  • Medicine: It has potential therapeutic applications, including as a precursor for drug development.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which (S)-2-Amino-4-cyclopentylbutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions, while the cyclopentyl ring can engage in hydrophobic interactions. These interactions can modulate biological processes and pathways, leading to the desired effects.

Comparison with Similar Compounds

(S)-2-Amino-4-cyclopentylbutanoic acid: is unique due to its specific structural features. Similar compounds include:

  • 2-Amino-4-methylpentanoic acid: Similar in having an amino group and a branched chain, but with a methyl group instead of a cyclopentyl ring.

  • 2-Amino-4-phenylbutanoic acid: Similar in having an amino group and a butanoic acid backbone, but with a phenyl ring instead of a cyclopentyl ring.

This compound .

Properties

IUPAC Name

(2S)-2-amino-4-cyclopentylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c10-8(9(11)12)6-5-7-3-1-2-4-7/h7-8H,1-6,10H2,(H,11,12)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXHGSLJBHXRFI-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CCC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)CC[C@@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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